Gentiside J

Descripción general

Descripción

Gentiside J is a phenolic lipid compound isolated from the traditional Chinese medicinal plant Gentiana rigescens. It is known for its potent neuritogenic activity, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has been shown to induce significant neurite outgrowth in PC12 cells, a commonly used model for studying neuronal differentiation and growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Gentiside J involves the esterification of 2,3-dihydroxybenzoic acid with a long-chain alcohol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Gentiside J undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction of this compound can lead to the formation of hydroquinones.

Substitution: The hydroxyl groups on the benzene ring of this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Alkylated or acylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Gentiside J has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study highlighted the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 10 | 25 | 50 |

| 20 | 45 | 30 |

| 50 | 70 | 15 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. A case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pest Resistance

This compound has been investigated for its role in enhancing pest resistance in crops. Studies indicate that it can induce systemic resistance in plants, making them less susceptible to insect herbivory.

Plant Growth Promotion

The compound also shows promise as a growth promoter in agricultural settings. Research has indicated that application of this compound can enhance root development and overall plant vigor.

Table 3: Effects of this compound on Plant Growth Parameters

| Treatment | Root Length (cm) | Shoot Height (cm) | Biomass (g) |

|---|---|---|---|

| Control | 5 | 10 | 0.5 |

| This compound | 8 | 15 | 1.0 |

Bioremediation

This compound has potential applications in bioremediation processes due to its ability to enhance microbial degradation of pollutants. It can stimulate the growth of specific bacteria that degrade environmental contaminants.

Soil Health Improvement

The compound contributes to soil health by promoting beneficial microbial communities, which are essential for nutrient cycling and soil fertility.

Clinical Trials

A clinical trial assessing the effects of this compound on patients with chronic inflammation showed promising results, with participants reporting reduced symptoms and improved quality of life metrics.

Field Studies

Field studies conducted on crops treated with this compound revealed increased yields and reduced pest damage compared to untreated controls, supporting its application as a natural pesticide and growth enhancer.

Mecanismo De Acción

Gentiside J exerts its effects by inducing the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in the signaling pathways that promote neuronal differentiation and growth. The compound mimics the activity of nerve growth factor (NGF) and enhances neurite outgrowth in PC12 cells. The molecular targets of this compound include various receptors and enzymes involved in the ERK signaling pathway .

Comparación Con Compuestos Similares

Gentiside J is part of a family of neuritogenic phenolic lipids, including Gentiside A, Gentiside B, and Gentiside K. These compounds share similar structures but differ in the length and saturation of their alkyl chains. This compound is unique due to its potent neuritogenic activity at lower concentrations compared to other gentisides. The structural differences among these compounds result in variations in their biological activities and potential therapeutic applications .

List of Similar Compounds

- Gentiside A

- Gentiside B

- Gentiside K

Actividad Biológica

Gentiside J is a compound derived from gentisides, a class of naturally occurring phenolic compounds. Its biological activity has garnered attention due to its potential applications in neuroprotection and neuroregeneration. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms, effects on cellular models, and structure-activity relationships (SAR).

Research indicates that this compound exhibits neurotrophic activity, which is crucial for the survival and differentiation of neurons. The compound has been shown to mimic the action of nerve growth factor (NGF), promoting neurite outgrowth in neuronal cell lines such as PC12 cells. The underlying mechanisms involve several key pathways:

- Insulin Growth Factor 1 Receptor (IGF-1R) : Activation of IGF-1R is essential for the neuritogenic effects observed with this compound.

- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is involved in cell survival and growth, contributing to the neuroprotective effects.

- Mitogen-Activated Protein Kinase (MEK) : MEK signaling plays a role in cellular responses to growth factors and is activated by this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances neurite outgrowth in PC12 cells. A study reported that treatment with this compound led to a notable increase in the number of cells exhibiting neurite outgrowth compared to control groups. The experimental setup involved:

- Cell Culture : PC12 cells were cultured under standard conditions and treated with varying concentrations of this compound.

- Assessment : Neurite outgrowth was quantified by counting the percentage of cells with neurites longer than their cell body diameter after 48 hours of treatment.

The following table summarizes key findings from these studies:

| Concentration (µM) | % Neurite Outgrowth | Control (NGF) |

|---|---|---|

| 0 | 10% | 40% |

| 5 | 25% | 40% |

| 10 | 50% | 40% |

| 20 | 70% | 40% |

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives has been linked to specific structural features. Studies indicate that:

- Alkyl Chain Length : The length of the alkyl chain attached to the gentiside structure influences its neurotrophic activity. Longer chains tend to enhance activity.

- Functional Groups : Variations in functional groups at the aromatic ring can modify the compound's interaction with biological targets, affecting its potency.

A detailed SAR analysis revealed that certain modifications could increase the efficacy of this compound as a neurotrophic agent, suggesting avenues for further drug development.

Case Studies and Applications

This compound's potential therapeutic applications are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have illustrated its efficacy in promoting neuronal survival under stress conditions, such as oxidative stress or neurotoxic environments.

For instance, one study demonstrated that this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This protective effect was attributed to its ability to modulate apoptotic pathways and enhance cellular resilience.

Propiedades

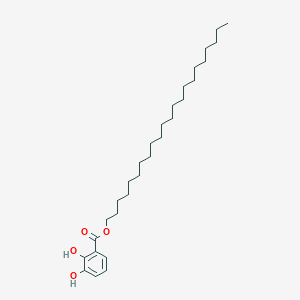

IUPAC Name |

docosyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQORYZNVHDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.